N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide
Description
Synthesis Analysis
Synthesis of this compound and related structures often involves multi-step chemical reactions, including the formation of the triazolo[4,3-b]pyridazine core, followed by substitution reactions to introduce various functional groups. For example, analogues such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides have been synthesized and evaluated for biological activities, indicating a methodology that could be adapted for the target compound (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of "N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide" is characterized by the presence of a triazolopyridazine core, a piperidine ring, and a fluorobenzyl group. These features contribute to the molecule's potential interaction with biological targets. Structural analogues demonstrate the importance of the triazolopyridazine core for biological activity, as seen in the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for anti-diabetic drugs (Bindu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The fluorobenzyl group can participate in electrophilic aromatic substitution, while the triazolopyridazine core may undergo nucleophilic substitution reactions. The synthesis and biological evaluation of related structures highlight the versatility of these cores in medicinal chemistry (Aggarwal et al., 2019).
Physical Properties Analysis
The physical properties of "N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide" would include solubility, melting point, and stability, which are critical for its formulation and delivery in potential applications. While specific data for this compound is not readily available, analogues provide insights into solubility and stability important for drug design considerations (Govindhan et al., 2017).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity, chemical stability, and interaction with biological targets, are essential for its potential as a therapeutic agent. The fluorobenzyl and triazolopyridazine components suggest a molecule with specific binding affinities, potentially useful in targeting certain biological pathways or receptors, as demonstrated in related compounds' synthesis and bioevaluation for cytotoxic agents (Mamta et al., 2019).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O/c1-14(2)20-25-24-18-9-10-19(26-28(18)20)27-11-3-4-16(13-27)21(29)23-12-15-5-7-17(22)8-6-15/h5-10,14,16H,3-4,11-13H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYBBGABWZJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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